molecular formula C22H20N4O4 B14922455 2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No.: B14922455
M. Wt: 404.4 g/mol
InChI Key: CEGHUDQJKLNOLN-UHFFFAOYSA-N
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Description

2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the furan ring, the introduction of the nitrophenoxy group, and the construction of the cyclohepta[b]pyridine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective starting materials, efficient catalysts, and scalable reaction conditions. The goal is to achieve high yields and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrogenation of the furan ring produces a tetrahydrofuran derivative.

Scientific Research Applications

2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving its functional groups.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The furan and cyclohepta[b]pyridine rings may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE: shares similarities with other compounds containing furan, nitrophenoxy, and cyclohepta[b]pyridine moieties.

    2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE: is unique due to its specific combination of functional groups and the resulting chemical properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo a variety of chemical reactions and its potential applications in multiple fields. Its structure allows for diverse interactions with biological molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

2-amino-4-[5-[(2-nitrophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C22H20N4O4/c23-12-16-21(15-6-2-1-3-7-17(15)25-22(16)24)20-11-10-14(30-20)13-29-19-9-5-4-8-18(19)26(27)28/h4-5,8-11H,1-3,6-7,13H2,(H2,24,25)

InChI Key

CEGHUDQJKLNOLN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C(C(=C2C3=CC=C(O3)COC4=CC=CC=C4[N+](=O)[O-])C#N)N

Origin of Product

United States

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